molecular formula C9H16O2 B146572 Gamma-nonalactone CAS No. 104-61-0

Gamma-nonalactone

Cat. No. B146572
CAS RN: 104-61-0
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
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Description

Gamma-nonalactone is a compound that contributes to the aroma profile of various wines, imparting a characteristic peach-like scent. It is one of several gamma-lactones, which are cyclic esters known for their pleasant fragrances and flavors. These compounds are often found in fermented products and are valued for their sensory contributions to food and beverages .

Synthesis Analysis

Gamma-nonalactone can be synthesized from natural precursors through biotransformation processes. For instance, gamma-decalactone, a related compound with a similar peachy aroma, is produced by the yeast Yarrowia lipolytica through the peroxisomal beta-oxidation of ricinoleic acid . Although the study focuses on gamma-decalactone, the synthesis pathway is relevant to gamma-nonalactone as both compounds are gamma-lactones and may share similar metabolic pathways.

Molecular Structure Analysis

The molecular structure of gamma-nonalactone consists of a nine-carbon chain forming a lactone ring. This structure is responsible for its characteristic odor. The enantiomers of gamma-nonalactone have been synthesized, and their aroma detection thresholds in wine have been determined, indicating that the (R) enantiomer is more prevalent and may contribute more significantly to the aroma profile of wines .

Chemical Reactions Analysis

Gamma-nonalactone is involved in various chemical reactions, particularly those related to its formation and degradation in biological systems. The yeast Yarrowia lipolytica has been shown to produce and consume gamma-lactones like gamma-decalactone, which suggests that similar metabolic pathways could be involved in the turnover of gamma-nonalactone . The study of these reactions is crucial for optimizing the production of gamma-nonalactone for industrial applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of gamma-nonalactone, such as its aroma detection thresholds, have been quantified in Australian wines. The compound has been found in both white and red wines, with varying concentrations depending on the wine variety. The presence and concentration of gamma-nonalactone significantly contribute to the sensory qualities of wines .

Relevant Case Studies

Several studies have focused on the quantification and sensory impact of gamma-nonalactone in wines. For example, the quantification of gamma-nonalactone in Australian wines has been achieved using stable isotope dilution assays, which have provided insights into the prevalence and concentration of this compound in different wine varieties . Additionally, the enantiomeric distribution of gamma-nonalactone has been determined in botrytized wines and red wines, revealing the dominance of the (R) enantiomer .

Scientific Research Applications

  • Analytical Methods for GHB and GBL : Gamma-hydroxybutyric acid (GHB) and its lactone form, gamma-butyrolactone (GBL), are compounds with polar characteristics, endogenous presence, rapid metabolism, and stability issues during storage. Screening and confirmation methods for these compounds in biological fluids have been extensively studied, highlighting the challenges and trends in analytical procedures, such as colorimetric, enzymatic, chromatography-based procedures, and gas chromatography coupled to mass spectrometry (Ingels et al., 2014).

  • Gamma Irradiation in Soil Sterilisation : Gamma irradiation is a recommended method for soil sterilization in laboratory experiments due to its ability to eliminate microorganisms like actinomycetes, fungi, and invertebrates at certain doses. It's also noted that gamma irradiation can influence soil chemical properties, such as nitrate and ammonium levels, which may be relevant for experimental purposes (McNamara et al., 2003).

  • Green Synthesis of Gamma-Valerolactone (GVL) : Gamma-valerolactone (GVL), although a different compound, shares the lactone structure with gamma-nonalactone. GVL has been recognized for its applications as a green solvent, fuel additive, and precursor to valuable chemicals. Its synthesis from levulinic acid over non-noble metal catalysts presents a greener route than traditional methods, highlighting the importance of catalyst characteristics in promoting catalytic transfer hydrogenation (Dutta et al., 2019).

  • Ring-Opening Polymerization of Gamma-Butyrolactone : Studies on ring-opening polymerization (ROP) of cyclic esters like gamma-butyrolactone (γBL) have been developed, considering the environmental concerns and demands for sustainable polymers. Although traditionally considered non-polymerizable, recent advancements in the ROP of γBL and its copolymerization with other cyclic esters have been noted, focusing on the initiating/catalyst systems and reaction conditions (Song et al., 2019).

Safety And Hazards

Gamma-nonalactone is moderately toxic by ingestion and is a skin irritant . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

Gamma-nonalactone is a valuable lactone for perfumes and its production has been extensively studied . It is also a potential multi-species attractant lure for grain beetle pests . Future research could focus on its impact on New Zealand Pinot noir aroma and its biosynthesis from carbohydrates or renewable lipids .

properties

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
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InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O2
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/44/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Density

0.958-0.966 at 25 °C, 0.958-0.966
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Product Name

Gamma-nonalactone

Color/Form

Colorless to slightly yellow liquid

CAS RN

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
CNB RC, KA van Leeuwen, DL Capone… - Journal of Agricultural …, 2009 - europepmc.org
… of gamma-octalactone (1), gamma-nonalactone (2), gamma-… -octalactone (1) and gamma-nonalactone (2) in seven … , the (R) enantiomer of gamma-nonalactone (2) was found to be …
Number of citations: 1 europepmc.org
J Yu, S Huang, J Dong, W Fan, S Huang… - Journal of the …, 2014 - Wiley Online Library
… Gamma-nonalactone is another primary product of lipid degradation, in addition to T2N. Suzuki et al. 3 identified that gamma-nonalactone … Gamma-nonalactone has been reported to be …
Number of citations: 42 onlinelibrary.wiley.com
A Watanabe, M Imanari, M Higuchi… - Journal of food …, 2010 - Wiley Online Library
… We previously reported significantly higher gamma-nonalactone (gamma-C9) levels in Wagyu beef than in Australian beef (Watanabe and others 2008). This difference seemed to arise …
Number of citations: 7 ift.onlinelibrary.wiley.com
A Watanabe, Y Ueda, M Higuchi… - Journal of Food …, 2008 - Wiley Online Library
… as the mixture of 2-undecenal and gamma-nonalactone. The 2-undecenal has a minor … that is, the fragment ion (m/z = 85) of peak nr 28 would be mostly from gamma-nonalactone. …
Number of citations: 58 ift.onlinelibrary.wiley.com
MR Sevenants, WG Jennings - Journal of Food Science, 1966 - Wiley Online Library
A volatile‐essence concentrate isolated from the Red Globe variety of freestone peaches and already partially characterized, was further fractionated by newly developed gas …
Number of citations: 90 ift.onlinelibrary.wiley.com
X Li, A Eu, SQ Liu - International Journal of Food Science & …, 2021 - Wiley Online Library
… Some distinct volatile compounds such as methionol, 6-methyl-5-hepten-2-one and gamma-nonalactone were found in both co-inoculated and sequentially inoculated samples, with …
Number of citations: 2 ifst.onlinelibrary.wiley.com
A Watanabe, M Imanari, M Yonai, N Shiba
Number of citations: 0
LA Garbe - BREWING SCIENCE, 2008 - FACHVERLAG HANS CARL …
Number of citations: 4
M Yanagimoto, T Enatsu - Journal of Fermentation Technology (Japan), 1983
Number of citations: 0
M Suzuki, A Wanikawa, K Kono, K Shibata - Proceedings of the Institute of Brewing …, 2006
Number of citations: 9

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